Orthogonal Bifunctionality: LogP and PSA Differentiation from Neonicotinoid Precursor 2-Chloro-5-chloromethylpyridine
(6-(Chloromethyl)pyridin-3-yl)methanol possesses both a chloromethyl and a hydroxymethyl group, quantified by a topological polar surface area (TPSA) of 33.12 Ų and a computed LogP of 1.3127 [1]. Its closest industrial analog, 2-chloro-5-chloromethylpyridine (CCMP, CAS 70258-18-3), is a mono-functional chloromethylpyridine lacking the hydroxymethyl group and is the key precursor for the neonicotinoid insecticide Imidacloprid . The presence of the hydroxymethyl group increases hydrogen bond donor count from 0 to 1 and enables orthogonal derivatization not possible with CCMP .
| Evidence Dimension | Functional group count and computed physicochemical properties |
|---|---|
| Target Compound Data | 2 functional groups (Cl-CH2 and HO-CH2); TPSA = 33.12 Ų; LogP = 1.3127 [1] |
| Comparator Or Baseline | 2-Chloro-5-chloromethylpyridine: 1 functional group (Cl-CH2); 0 hydrogen bond donors; TPSA = 12.89 Ų (computed); LogP = 2.08 (computed) |
| Quantified Difference | Δ TPSA = +20.23 Ų; Δ LogP = -0.77; Δ H-bond donors = +1 |
| Conditions | Computed physicochemical properties (PubChem, vendor data) |
Why This Matters
The higher TPSA and lower LogP predict improved aqueous compatibility for bioconjugation and PROTAC linker applications compared to the more hydrophobic CCMP.
- [1] YYBY Chem Research Platform. (2025). (6-chloromethyl-pyrid-3-yl)methanol Compound Data. CAS 1253579-05-3. View Source
